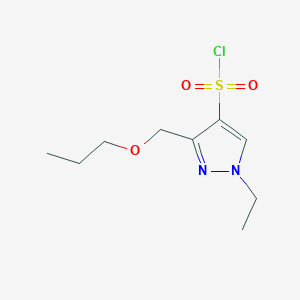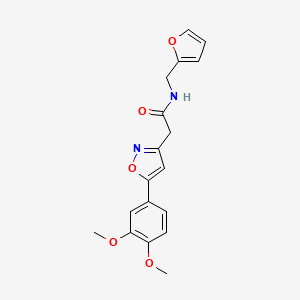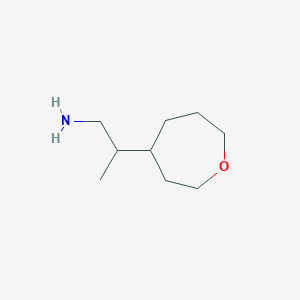
1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. This compound is known for its ability to react with various functional groups, making it a valuable tool in the synthesis of complex organic molecules. In
Mécanisme D'action
The mechanism of action of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of the sulfonyl chloride group with various functional groups in organic molecules. This reaction results in the formation of a covalent bond between the two molecules, which can be used to modify the properties of the target molecule. In the case of proteins and peptides, the reaction of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride with amino groups can be used to label these molecules for further study.
Biochemical and Physiological Effects:
1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has no direct biochemical or physiological effects on living organisms. However, it is often used in the development of drugs and as a tool for investigating biological processes. In these contexts, the compound can have a wide range of effects, depending on the specific application.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its ability to react with various functional groups, making it a versatile reagent for the synthesis of complex organic molecules. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, there are some limitations to the use of this compound, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is likely to continue to be an important tool in scientific research in the future. Some potential future directions for research involving this compound include:
1. Developing new methods for the synthesis of complex organic molecules using 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride as a reagent.
2. Investigating the potential use of this compound in the development of new drugs and therapeutic agents.
3. Exploring the potential use of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride as a labeling agent for other types of molecules, such as carbohydrates and lipids.
4. Investigating the potential toxicity of this compound and developing safer methods for handling and storing it.
5. Developing new applications for 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in the study of biological processes and disease mechanisms.
Méthodes De Synthèse
The synthesis of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(hydroxymethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride in the presence of pyridine. The reaction results in the formation of 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride as the main product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is commonly used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of sulfonamides, which are important pharmacological agents. This compound is also used as a labeling agent for proteins and peptides, as it can react with amino groups in these molecules. Additionally, 1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is used in the development of new drugs and as a tool for investigating biological processes.
Propriétés
IUPAC Name |
1-ethyl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-3-5-15-7-8-9(16(10,13)14)6-12(4-2)11-8/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPZOJCINNTCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2969933.png)



![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)
![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)
![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2969948.png)
![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)


